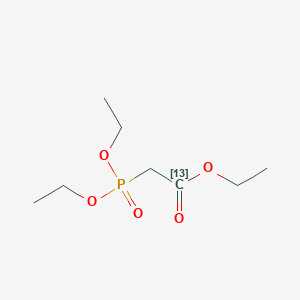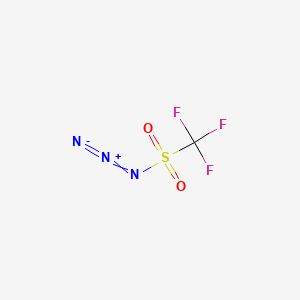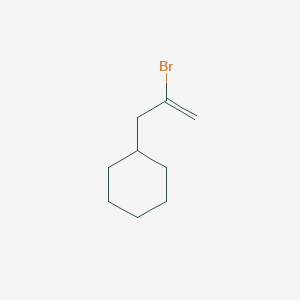
Triethyl phosphonoacetate-1-13C
Übersicht
Beschreibung
Triethyl phosphonoacetate-1-13C is a reagent for organic synthesis used in the Horner-Wadsworth-Emmons reaction (HWE) or the Horner-Emmons modification . It can be added dropwise to a sodium methoxide solution to prepare a phosphonate anion .
Synthesis Analysis
Triethyl phosphonoacetate-1-13C is synthesized with a linear formula of (C2H5O)2P(O)CH213CO2C2H5 . It has a molecular weight of 225.18 .Molecular Structure Analysis
The molecular formula of Triethyl phosphonoacetate-1-13C is C8H17O5P . The structure includes an acidic proton that can easily be abstracted by a weak base .Chemical Reactions Analysis
Triethyl phosphonoacetate-1-13C is suitable for C-C Bond Formation and Olefinations . When used in an HWE reaction with a carbonyl, the resulting alkene formed is usually the E alkene, and is generated with excellent regioselectivity .Physical And Chemical Properties Analysis
Triethyl phosphonoacetate-1-13C has a boiling point of 142-145 °C at 9 mmHg . Its density is 1.13 g/mL at 25 °C . The refractive index is n20/D 1.431 (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Labeled Compounds
Triethyl phosphonoacetate-1-13C is instrumental in synthesizing labeled compounds for metabolic studies and NMR analysis. For instance, it was used to synthesize 13C- and 14C-labeled clodronate, a bisphosphonate with potential applications in medicine, by employing the Michaelis-Arbuzov reaction followed by condensation and hydrolysis processes (V. Jouko, N. Heikki, P. Esko, 1991). Similarly, the synthesis of (2,3-13C2) erucic acid for metabolic studies used a repeated 3-step reaction sequence utilizing 13C labeled triethylphosphonoacetate (J. Olsen, Pablo A. Bukata, 1993).
Polymers and Materials Science
Triethyl phosphonoacetate-1-13C is used in the study of polymers and material science. For example, solid-state NMR analysis of polypyrrole grown in a phosphonium ionic liquid utilized 31P, 19F, and 13C solid state NMR analysis to investigate the intercalation/de-intercalation processes, highlighting the compound's role in materials characterization (J. Pringle, D. Macfarlane, M. Forsyth, 2005).
Novel Functional Materials
Research into novel quaternary phosphonium-type cationic polyacrylamide demonstrated dual-functional antibacterial/antiviral activity, where 13C-1H heteronuclear single quantum coherence (13C–1H HSQC) was part of the characterization methods used to study the polymer's properties (Y. Xue, Yuanfeng Pan, H. Xiao, Yi Zhao, 2014).
Chemical Synthesis
The compound is also used in chemical synthesis techniques. Highly selective synthesis of Z-unsaturated esters utilized new Horner-Emmons reagents prepared from triethyl phosphonoacetate, demonstrating the compound's importance in organic synthesis (K. Ando, 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459099 | |
| Record name | Triethyl phosphonoacetate-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl phosphonoacetate-1-13C | |
CAS RN |
61203-67-6 | |
| Record name | Triethyl phosphonoacetate-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61203-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Pyrrolo[1,2-A]imidazol-5-one](/img/structure/B1626114.png)









![7,8-Diphenyl-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B1626129.png)